REACTION_CXSMILES
|
[ClH:1].C([O:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[C:11]1=[O:22])C1C=CC=CC=1.[H][H]>CO.O.[Pd]>[ClH:1].[OH:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)[C:11]1=[O:22] |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)ON1C(C2(CC1=O)CCN(CC2)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ON1C(C2(CC1=O)CCN(CC2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |